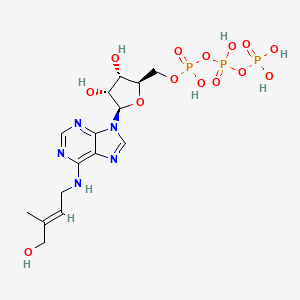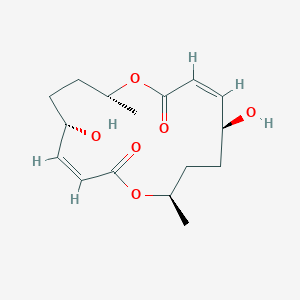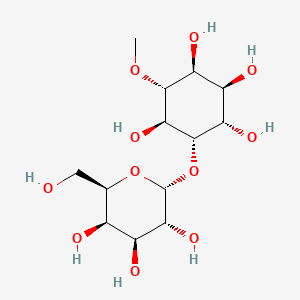
galactopinitol A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Galactopinitol A is a glycoside.
Aplicaciones Científicas De Investigación
Discovery and Isolation
Galactopinitol A was first identified in leguminous seeds, including soya beans, chickpeas, lentils, and beans. Researchers Schweizer, Horman, and Wursch (1978) in their study titled "Low molecular weight carbohydrates from leguminous seeds; a new disaccharide: Galactopinitol" isolated and proposed the name galactopinitol for this compound. They discussed its potential role in biosynthesis and its association with flatulence (Schweizer, Horman, & Wursch, 1978).
Biosynthesis and Transport
In the study "myo‐Inositol, D‐chiro‐Inositol, and D‐Pinitol Synthesis, Transport, and Galactoside Formation in Soybean Explants" by Gomes, Obendorf, and Horbowicz (2005), it was found that galactopinitol A accumulates during seed maturation and desiccation in soybean plants. The study provided insights into the synthesis and transport of galactopinitol A in plants (Gomes, Obendorf, & Horbowicz, 2005).
Role in Seed Development
Chien, Lin, Juo, and Her (1996) identified a novel galactopinitol in Leucaena leucocephala seeds and studied its changes with other non-reducing sugars during seed development. Their research, titled "Occurrence of a novel galactopinitol and its changes with other non-reducing sugars during development of Leucaena laucocephala seeds," suggested a possible role of galactopinitol in desiccation tolerance of seeds (Chien, Lin, Juo, & Her, 1996).
Galactopinitol Synthesis Enzymes
Hoch, Peterbauer, and Richter (1999) in their study "Purification and characterization of stachyose synthase from lentil (Lens culinaris) seeds: galactopinitol and stachyose synthesis" explored the enzymes involved in the synthesis of galactopinitol A. They provided insights into the enzymatic synthesis and the role of stachyose synthase in the metabolism of galactosyl cyclitols in plant seeds (Hoch, Peterbauer, & Richter, 1999).
Galactopinitol in Soybean Seeds
Obendorf, Horbowicz, Dickerman, Brenac, and Smith (1998) analyzed the accumulation of galactopinitol A in soybean seeds, particularly in axis and cotyledon tissues. Their research, "Soluble Oligosaccharides and Galactosyl Cyclitols in Maturing Soybean Seeds In Planta and In Vitro," suggested a correlation between the accumulation of galactopinitol A and seed storability (Obendorf, Horbowicz, Dickerman, Brenac, & Smith, 1998).
Comparative Studies in Seed Development
Lahuta (2011) in the study "Biosynthesis of raffinose family oligosaccharides and galactosyl pinitols in developing and maturing seeds of winter vetch (Vicia vlllosa Roth.)" compared the accumulation of galactopinitol A with other α-D-galactosides during seed development. This study provided insights into the biosynthesis pathways and the role of galactopinitol A in seed maturation (Lahuta, 2011).
Soybean Galactinol Synthase Study
Obendorf, Odorcic, Ueda, Coseo, and Vassallo (2004) investigated the role of soybean galactinol synthase in forming galactopinitol A. Their study "Soybean galactinol synthase forms fagopyritol B1 but not galactopinitols" highlighted the enzyme's specificity and its influence on the accumulation of various soluble carbohydrates in soybean seeds (Obendorf, Odorcic, Ueda, Coseo, & Vassallo, 2004).
Propiedades
Número CAS |
64290-91-1 |
|---|---|
Nombre del producto |
galactopinitol A |
Fórmula molecular |
C13H24O11 |
Peso molecular |
356.32 g/mol |
Nombre IUPAC |
(1S,2R,3S,4R,5S,6S)-4-methoxy-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,5-tetrol |
InChI |
InChI=1S/C13H24O11/c1-22-11-7(18)6(17)8(19)12(10(11)21)24-13-9(20)5(16)4(15)3(2-14)23-13/h3-21H,2H2,1H3/t3-,4+,5+,6-,7+,8+,9-,10+,11-,12+,13-/m1/s1 |
Clave InChI |
WFSVEMFCPALUBB-GDYURJOXSA-N |
SMILES isomérico |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@@H]([C@H]1O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O |
SMILES |
COC1C(C(C(C(C1O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
SMILES canónico |
COC1C(C(C(C(C1O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Sinónimos |
galactopinitol A O-alpha-D-galactopyranosyl-(1-2)-4-O-methyl-D-chiro-inositol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



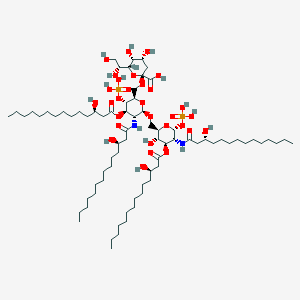
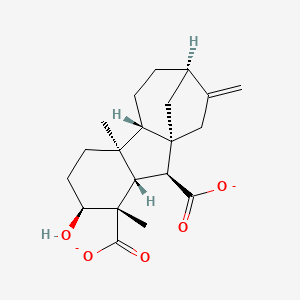
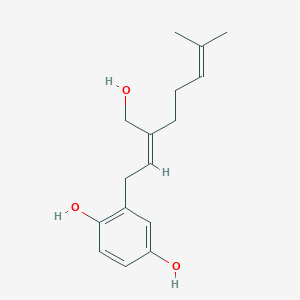
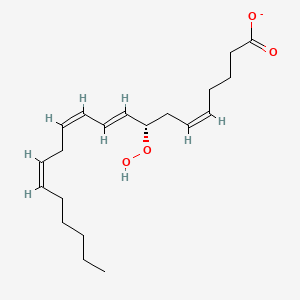
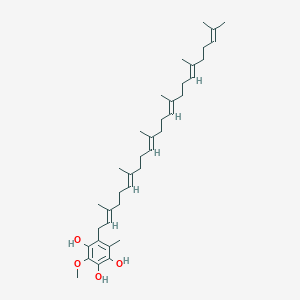
![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[[(2R,3S,4R,5R)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[[(3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]oxy]oxane-3,4-diol](/img/structure/B1264989.png)
![2-[(2,6-Dichlorobenzoyl)oxy]-3-[2-(2,6-dichlorophenyl)-6-quinolyl]propanoic acid](/img/structure/B1264991.png)
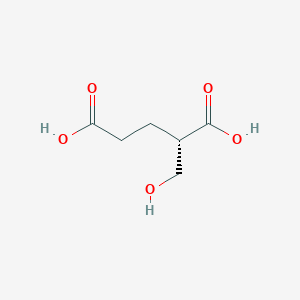
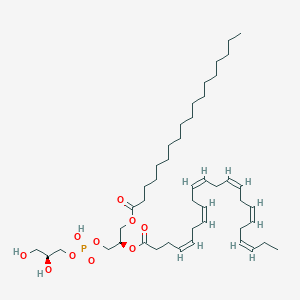
![2-(2,6-dimethylphenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B1264995.png)
![N-[(3R,3'R,4'S,5'R)-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-2-oxo-1-prop-2-enyl-5-spiro[indole-3,2'-oxolane]yl]acetamide](/img/structure/B1264996.png)
![1-(3-carboxypropyl)-5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]pyridin-1-ium-3-carboxylate](/img/structure/B1264997.png)
